molecular formula C6H10O2 B093775 1,4-Dimethoxy-2-butyne CAS No. 16356-02-8

1,4-Dimethoxy-2-butyne

Cat. No. B093775
CAS RN: 16356-02-8
M. Wt: 114.14 g/mol
InChI Key: YFUQYYGBJJCAPR-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-2-butyne is a symmetrical aliphatic alkyne . It has a linear formula of CH3OCH2C≡CCH2OCH3 . Its molecular weight is 114.14 .


Synthesis Analysis

1,4-Dimethoxy-2-butyne may be used in the preparation of alkyne complexes: decacarbonyl (μ 3 ;-η 2 -verbar-1,4-dimethoxy-2-butyne)triiron and nonacarbonyl (μ 3 ;-η 2 ;-⊥-1,4-dimethoxy-3-butyne)triiron . It may also be used to synthesize benzonaphthosiline .


Molecular Structure Analysis

The molecular structure of 1,4-Dimethoxy-2-butyne is represented by the SMILES string COCC#CCOC . The InChI key for this compound is YFUQYYGBJJCAPR-UHFFFAOYSA-N .


Chemical Reactions Analysis

1,4-Dimethoxy-2-butyne has been investigated for its reaction with Hg (OAc) 2 (Mercury (II)acetate) . The reaction proceeds through syn-insertion by a cationic rhodium/triarylphosphine catalyst, representing the first alkynylsilylation of alkynes via the cleavage of a C (sp)-Si bond by transition-metal catalysis .


Physical And Chemical Properties Analysis

1,4-Dimethoxy-2-butyne has a refractive index n20/D of 1.434 (lit.) . It has a boiling point of 70 °C/30 mmHg (lit.) and a density of 0.944 g/mL at 25 °C (lit.) .

Safety and Hazards

1,4-Dimethoxy-2-butyne is a flammable liquid and vapor . It has a flash point of 128 °F . It is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and to use personal protective equipment .

Future Directions

1,4-Dimethoxy-2-butyne may be used in the preparation of alkyne complexes and to synthesize benzonaphthosiline . This suggests potential applications in the field of organic synthesis and materials science.

properties

IUPAC Name

1,4-dimethoxybut-2-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-7-5-3-4-6-8-2/h5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUQYYGBJJCAPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC#CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60337389
Record name 1,4-Dimethoxy-2-butyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dimethoxy-2-butyne

CAS RN

16356-02-8
Record name 1,4-Dimethoxy-2-butyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dimethoxy-2-butyne
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is unique about the coordination of 1,4-dimethoxy-2-butyne to iron clusters?

A1: Research indicates that 1,4-dimethoxy-2-butyne can coordinate to iron clusters in a distinctive manner. In the complex decacarbonyl(μ3;-η2-∥-1,4-dimethoxy-2-butyne)triiron, the alkyne ligand binds parallel to one of the iron-iron edges. This coordination mode is considered unusual for alkyne ligands. []

Q2: How does the presence of the methoxy groups in 1,4-dimethoxy-2-butyne influence its reactivity in cycloaddition reactions with enamines?

A2: While the provided abstract [] doesn't explicitly detail the influence of methoxy groups, it highlights the successful use of titanium tetrachloride to mediate cycloaddition reactions between enamines and 1,4-dimethoxy-2-butyne. Further investigation into the specific role of the methoxy groups on the reaction mechanism and product selectivity would be interesting.

Q3: Can 1,4-dimethoxy-2-butyne be utilized in the synthesis of larger cyclic compounds?

A3: Yes, research demonstrates that 1,4-dimethoxy-2-butyne can participate in co-oligomerization reactions with butadiene in the presence of nickel-ligand catalysts. This reaction leads to the formation of 4,5-disubstituted cis,cis,trans-1,4,7-cyclodecatrienes, which can be further transformed into various cyclic compounds, including cis-cyclodecenes and 2,11-diketo derivatives. []

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